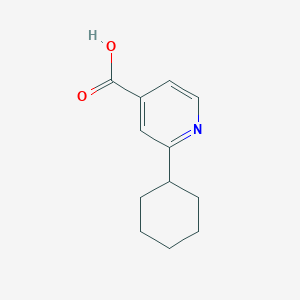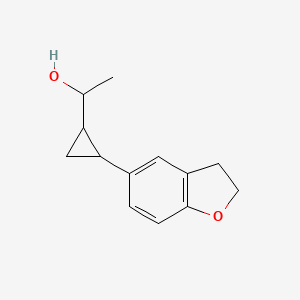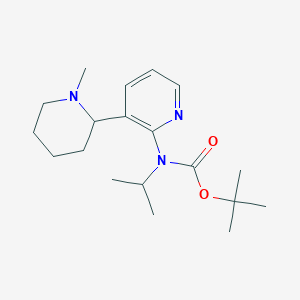
tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, an isopropyl group, and a piperidinyl-pyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions involving isopropylation and subsequent coupling with a piperidinyl-pyridinyl derivative . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It is also used in the development of biochemical assays .
Medicine
Its structural properties make it a candidate for drug design targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used in various chemical reactions.
Isopropyl carbamate: Another related compound with different reactivity.
Piperidinyl-pyridinyl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate stands out due to its combination of functional groups, which provide unique reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C19H31N3O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H31N3O2/c1-14(2)22(18(23)24-19(3,4)5)17-15(10-9-12-20-17)16-11-7-8-13-21(16)6/h9-10,12,14,16H,7-8,11,13H2,1-6H3 |
InChI Key |
WRXVFDZRHWSHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C=CC=N1)C2CCCCN2C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



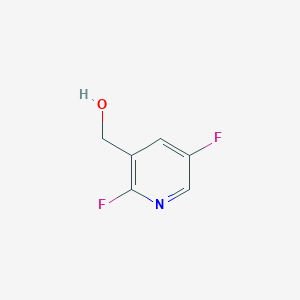

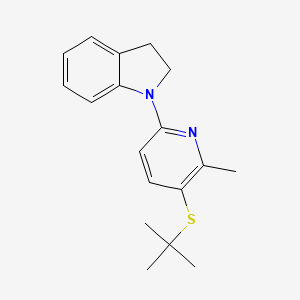

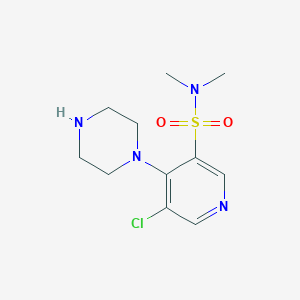



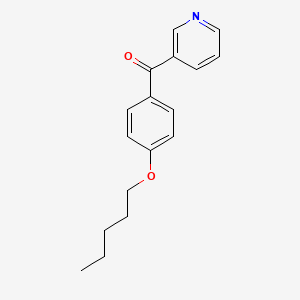
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
